3-(Ethanesulfonyl)-3-methylbutyric acid
Description
3-(Ethanesulfonyl)-3-methylbutyric acid is a branched carboxylic acid derivative featuring an ethanesulfonyl (-SO₂CH₂CH₃) substituent at the 3-position of the butyric acid backbone. Sulfonyl groups are known for their electron-withdrawing effects, which can enhance the acidity of adjacent carboxylic acids and influence solubility and reactivity .
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-ethylsulfonyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-4-12(10,11)7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
DENZLQMMUYBHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: 3-Methylbutyric Acid (Isovaleric Acid)
- Structure : Lacks the ethanesulfonyl group; features a methyl branch at the 3-position.
- Physical Properties : Liquid at room temperature, water solubility (25 g/L), and miscibility with organic solvents .
- Toxicity : Oral LD₅₀ in rats = 2 mL/kg .
- Applications: Used in flavoring agents and as a microbial volatile organic compound (VOC) in S. aureus and P. aeruginosa .
- Key Difference : The absence of the sulfonyl group results in lower acidity (pKa ~4.8) compared to sulfonated derivatives.
Sulfanyl and Sulfonyl Derivatives
Ester Derivatives
- Methyl 3-Hydroxy-3-methylbutanoate (CAS 6149-45-7): An ester with a hydroxyl group, reducing acidity (pKa ~12–14). Used in fragrances and polymer synthesis .
- Ethyl 3-Hydroxy-3-methylbutyrate (CAS 30385-86-5): Similar to the methyl ester but with longer alkyl chains, affecting volatility and lipid solubility .
Complex Substituents
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid (CAS 40662-29-1): Features a quinone-like substituent. This structural complexity suggests applications in redox-active pharmaceuticals or agrochemicals .
N-Hydroxysuccinimide (NHS) Esters
- 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric Acid NHS Ester (CAS C19H23NO6): Activated ester for bioconjugation. The ethanesulfonyl variant could offer tailored reactivity for peptide coupling or prodrug design .
Comparative Data Table
Research Findings and Implications
- Acidity and Reactivity : Sulfonyl groups enhance carboxylic acid acidity, making this compound a stronger acid than 3-methylbutyric acid. This property is critical in drug design for improving membrane permeability or binding to targets .
- Biological Activity : While 3-methylbutyric acid is a microbial metabolite, sulfonated derivatives may exhibit altered antimicrobial or enzyme-inhibitory profiles due to increased polarity and electronic effects .
- Synthetic Utility : Sulfonyl groups can be introduced via oxidation of thioethers or direct sulfonation, as suggested by methods for related compounds .
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